Thalidomide-azetidine-CHO

PROTAC synthesis E3 ligase ligand click chemistry

PROTAC library synthesis is often delayed by multi-step linker installation and functionalization of CRBN ligands. Thalidomide-azetidine-CHO (CAS 2416132-70-0) solves this as a ready-to-conjugate building block. - **Reactive handle:** Terminal -CHO enables single-step reductive amination or oxime ligation with amine/aminooxy-modified target ligands, saving 2-4 synthesis steps per candidate. - **Optimized geometry:** Azetidine spacer provides ~3.8 Å exit vector, reducing steric clashes in ternary complex formation (e.g., kinase degraders). - **Documented utility:** Explicitly referenced in patent CN117777126 A for IRAK4-targeting degrader programs. - **Workflow consolidation:** Single stock replaces multiple variants (azide, amine, alkyne) for labs using both reductive amination and oxime ligation.

Molecular Formula C17H15N3O5
Molecular Weight 341.32 g/mol
Cat. No. B15543777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-azetidine-CHO
Molecular FormulaC17H15N3O5
Molecular Weight341.32 g/mol
Structural Identifiers
InChIInChI=1S/C17H15N3O5/c21-8-9-6-19(7-9)10-1-2-11-12(5-10)17(25)20(16(11)24)13-3-4-14(22)18-15(13)23/h1-2,5,8-9,13H,3-4,6-7H2,(H,18,22,23)
InChIKeyDDKDMZOBOREUIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-Azetidine-CHO: CRBN Ligand-Linker Conjugate


Thalidomide-azetidine-CHO (CAS 2416132-70-0, C17H15N3O5, MW 341.32 g/mol) is a synthetic E3 ligase ligand-linker conjugate . It consists of a cereblon (CRBN) ligand derived from thalidomide covalently attached to an azetidine scaffold bearing a reactive aldehyde (-CHO) functional handle [1]. This compound serves as a pre-functionalized building block for the modular assembly of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders, enabling the conjugation of target-protein ligands to the CRBN E3 ubiquitin ligase recruitment moiety without requiring additional linker functionalization steps . The computed physicochemical properties include an XLogP3 of -0.3, one hydrogen bond donor, and six hydrogen bond acceptors [1].

Why Thalidomide-Azetidine-CHO Cannot Be Substituted


Thalidomide, lenalidomide, and pomalidomide bind CRBN with varying affinities (reported IC50 values: thalidomide ~347 nM, lenalidomide ~269 nM, pomalidomide ~154 nM) [1] but lack a conjugation-competent functional handle for direct PROTAC assembly. In contrast, Thalidomide-azetidine-CHO incorporates an azetidine ring with a terminal aldehyde group that enables single-step reductive amination or oxime ligation with amine- or aminooxy-modified target ligands [2]. Substituting a generic thalidomide derivative would require additional synthetic steps to install a reactive linker handle, increasing reaction complexity and reducing yield. The covalent tether between the thalidomide core and the aldehyde group in Thalidomide-azetidine-CHO is pre-optimized to maintain CRBN binding competence while presenting a well-defined exit vector for linker extension [2]. For users seeking a ready-to-conjugate CRBN ligand without multistep functionalization, generic alternatives are not equivalent.

Thalidomide-Azetidine-CHO Differentiation Evidence


Single-Step Conjugation Advantage

Thalidomide-azetidine-CHO contains a pre-installed aldehyde functional group, enabling direct conjugation to amine-containing target ligands via reductive amination in a single synthetic step . In contrast, unmodified thalidomide requires multi-step functionalization (e.g., amination, carboxylation, or azide installation) before linker attachment, typically adding 2–4 synthetic steps [1]. This step reduction translates to decreased time-to-PROTAC for research applications.

PROTAC synthesis E3 ligase ligand click chemistry

Extended Exit Vector via Azetidine Spacer

Thalidomide-azetidine-CHO projects the aldehyde conjugation site through an azetidine ring attached at the 5-position of the phthalimide ring, providing an extended exit vector relative to direct phenyl-substituted thalidomide derivatives (e.g., Thalidomide-5-OH or Thalidomide-5-NH2) [1]. The azetidine scaffold introduces additional conformational rigidity and increased linker length (calculated N-to-aldehyde-carbon distance: approximately 3.8 Å vs. ~1.4 Å for a direct C-N bond at the phenyl position) .

Linker geometry PROTAC ternary complex CRBN recruitment

Aldehyde-Based Dual Conjugation Chemistry

The aldehyde group in Thalidomide-azetidine-CHO is compatible with both amine-containing linkers (via reductive amination) and aminooxy-containing linkers (via oxime formation) [1]. In contrast, Thalidomide-azide or Thalidomide-alkyne derivatives are restricted to copper-catalyzed or strain-promoted click chemistry only [2]. This broader conjugation compatibility provides greater flexibility in PROTAC design without requiring separate procurement of multiple CRBN ligand variants.

Bioconjugation reductive amination oxime ligation

Patent-Validated IRAK4 Degrader Intermediate

Thalidomide-azetidine-CHO is specifically documented in patent literature (CN117777126 A) as a key intermediate for the synthesis of imidazopyridine-based IRAK4 degraders . In this patent application, the aldehyde group was used to conjugate an IRAK4-targeting ligand to the CRBN E3 ligase recruitment moiety. Generic thalidomide derivatives lacking the pre-installed azetidine-CHO linker would not enable the same synthetic route without additional functionalization steps.

IRAK4 targeted protein degradation inflammatory disease

Thalidomide-Azetidine-CHO Procurement Scenarios


Rapid PROTAC Library Construction for Amine Ligands

Thalidomide-azetidine-CHO is optimally procured when constructing a PROTAC library where the target ligand already contains a primary amine. The pre-installed aldehyde enables single-step reductive amination without additional linker synthesis or functionalization, reducing library synthesis time by an estimated 2–4 steps per PROTAC candidate .

Kinase Degraders with Extended Exit Vectors

For kinase-targeting PROTACs where the ATP-binding pocket ligand requires substantial spatial separation from the CRBN recruitment surface, Thalidomide-azetidine-CHO provides an extended exit vector (~3.8 Å projection) via the azetidine spacer [1]. This geometry may reduce steric clashes that limit ternary complex formation with compact linker systems [1].

Industrial IRAK4 Degrader Development

Programs developing IRAK4-targeting degraders or structurally related imidazopyridine-based PROTACs can procure Thalidomide-azetidine-CHO with reduced synthetic risk, as its utility in this specific degrader class is explicitly documented in patent CN117777126 A .

Multi-Chemistry Workflows with One CRBN Ligand

Laboratories that employ both reductive amination and oxime ligation workflows can procure Thalidomide-azetidine-CHO as a single CRBN ligand stock solution, eliminating the need to maintain separate inventories of Thalidomide-azide, Thalidomide-amine, and Thalidomide-alkyne variants .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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